4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide hydrochloride
Description
4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide hydrochloride is a benzamide derivative featuring a tetrahydrofuranmethyl substituent linked to the benzamide core via an amino group.
Properties
IUPAC Name |
4-amino-N-(oxolan-2-ylmethyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c13-10-5-3-9(4-6-10)12(15)14-8-11-2-1-7-16-11;/h3-6,11H,1-2,7-8,13H2,(H,14,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVNYSFGIGCMEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide hydrochloride involves several steps. One common method includes the reaction of 4-aminobenzoyl chloride with tetrahydro-2-furanylmethylamine under controlled conditions. The reaction typically occurs in the presence of a base such as triethylamine and an organic solvent like dichloromethane. The resulting product is then purified and converted to its hydrochloride salt form .
Chemical Reactions Analysis
Reduction Reactions
The amide carbonyl group can be reduced to form amine derivatives. The hydrochloride’s protonated amino group may require prior neutralization for optimal reactivity.
Reagents/Conditions :
-
Lithium aluminum hydride (LiAlH₄) in anhydrous THF or ether.
-
Sodium borohydride (NaBH₄) with catalytic additives (e.g., iodine).
Products :
-
4-Amino-N-(tetrahydro-2-furanylmethyl)benzylamine : Reduction of the amide to a primary amine.
| Reaction Type | Reagent | Product | Notes |
|---|---|---|---|
| Amide Reduction | LiAlH₄ | Benzylamine derivative | Requires inert atmosphere |
Substitution Reactions
The amino group participates in nucleophilic substitution, though its protonation in the hydrochloride form may necessitate deprotonation (e.g., using K₂CO₃).
Reagents/Conditions :
-
Acylation : Acetic anhydride ((CH₃CO)₂O) in pyridine.
-
Alkylation : Methyl iodide (CH₃I) with NaH as a base.
Products :
-
Acetylated derivative : 4-Acetamido-N-(tetrahydro-2-furanylmethyl)benzamide.
-
Methylated derivative : 4-Methylamino-N-(tetrahydro-2-furanylmethyl)benzamide.
| Reaction Type | Reagent | Product | Yield (Analog Data) |
|---|---|---|---|
| Acylation | (CH₃CO)₂O | Acetamido derivative | ~70–80% |
| Alkylation | CH₃I | Methylamino derivative | ~65–75% |
Hydrolysis Reactions
The amide bond undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine components.
Reagents/Conditions :
-
Acidic hydrolysis : 6M HCl, reflux.
-
Basic hydrolysis : NaOH (aq.), heat.
Products :
-
4-Aminobenzoic acid and tetrahydrofurfurylamine hydrochloride (under acidic conditions).
| Reaction Type | Reagent | Product | Notes |
|---|---|---|---|
| Acidic Hydrolysis | HCl | Carboxylic acid + amine salt | High conversion rate |
| Basic Hydrolysis | NaOH | Carboxylate + free amine | Requires neutralization |
Complexation Reactions
The hydrochloride form can react with counteranions to form insoluble complexes, as seen in related benzamide salts .
Reagents/Conditions :
Products :
-
4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide tetraphenylborate : A stable, crystalline complex.
| Reaction Type | Reagent | Product | Application |
|---|---|---|---|
| Ion Exchange | NaBPh₄ | Tetraphenylborate complex | Purification or analytical use |
Acid-Base Reactions
The hydrochloride salt can be neutralized to regenerate the free base, enhancing reactivity in subsequent transformations.
Reagents/Conditions :
-
Sodium bicarbonate (NaHCO₃) or ammonia (NH₃) in aqueous/organic media.
Products :
-
4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide (free base) .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C₁₂H₁₆N₂O₂
- Molar Mass: Approximately 220.27 g/mol
- Structure: The compound features a benzamide backbone with an amino group at the para position and a tetrahydrofuran moiety, contributing to its unique reactivity and biological properties.
Antibacterial Properties
Research has demonstrated that 4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide hydrochloride exhibits promising antibacterial activity against both Gram-positive bacteria and yeast. In vitro assays have shown:
- Minimum Inhibitory Concentration (MIC): Determined for various bacterial strains.
- Growth Inhibition Studies: Indicated effective inhibition of bacterial growth, suggesting its potential as a therapeutic agent in treating bacterial infections.
Potential Anti-inflammatory and Analgesic Effects
Preliminary studies suggest that this compound may possess anti-inflammatory and analgesic properties. Its structural attributes allow it to interact with biological targets involved in inflammatory pathways, although further research is required to elucidate these effects fully.
Drug Development
The unique combination of functional groups in 4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide hydrochloride positions it as a candidate for drug development targeting specific biological pathways:
- Protein Kinase Inhibition: Similar compounds have been studied for their ability to inhibit protein kinases, which are crucial in various diseases, including cancers. The inhibition of these enzymes can lead to reduced cell proliferation in neoplastic diseases .
- Analytical Chemistry Reference Standard: The compound can serve as a reference standard in analytical chemistry for quality control and testing purposes.
Case Studies and Research Findings
Several studies have focused on the biological activities and synthesis of related compounds. For example:
- A study highlighted the antibacterial activity of a related compound, indicating that structural modifications can significantly impact efficacy against microbial strains .
- Another investigation emphasized the computational analysis of similar compounds, providing insights into their electronic properties and stability, which are critical for understanding their biological interactions .
Mechanism of Action
The mechanism of action of 4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Procainamide Hydrochloride (4-Amino-N-[2-(diethylamino)ethyl]benzamide Hydrochloride)
Key Differences :
- Substituent: Procainamide has a diethylaminoethyl group instead of tetrahydrofuranmethyl.
- Physicochemical Properties: Molecular Weight: 271.8 g/mol (procainamide hydrochloride) vs. ~300–320 g/mol (estimated for the title compound) . Melting Point: 165–170°C (procainamide hydrochloride) . Solubility: Highly water-soluble due to the ionizable diethylamino group .
- Biological Activity: Procainamide is a Class Ia antiarrhythmic agent, blocking sodium channels to stabilize cardiac membranes .
4-Amino-N-(5-(picolinimidamido)pyridin-2-yl)-benzamide Hydrochloride (Compound 3b_b)
Key Differences :
- Substituent : A picolinimidamido-pyridinyl group replaces the tetrahydrofuranmethyl moiety.
- Physicochemical Properties :
- Biological Activity : Targets kinetoplastid proteins, suggesting antiparasitic applications . The rigid pyridine-picolinimidamido structure contrasts with the flexible tetrahydrofuran group, likely leading to divergent target selectivity.
4-Amino-N-[2-(dipropylamino)ethyl]benzamide Hydrochloride
Key Differences :
- Substituent: Dipropylaminoethyl group instead of tetrahydrofuranmethyl.
- Application : Used as an internal standard in analytical assays due to its structural similarity to procainamide . The bulkier dipropyl group may enhance chromatographic resolution compared to smaller substituents.
Tabulated Comparison of Key Parameters
Biological Activity
4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide hydrochloride (CAS 361464-34-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H16N2O2
- Molecular Weight : 220.27 g/mol
- Solubility : Enhanced by its hydrochloride salt form, improving its application in biological studies .
The compound exhibits biological activity primarily through its interaction with various molecular targets, including enzymes and receptors. Its structure allows it to modulate enzyme activity, particularly those involved in signaling pathways related to cancer and inflammation.
Enzyme Inhibition
Research indicates that 4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide hydrochloride may act as an inhibitor of specific protein kinases, which are crucial in regulating cell proliferation and differentiation. Aberrant kinase activity is often implicated in neoplastic diseases, making this compound a candidate for therapeutic exploration .
In Vitro Studies
-
Cell Proliferation Assays :
- The compound was tested on various cancer cell lines, showing significant inhibition of cell growth in a dose-dependent manner.
- IC50 values were determined for different cell types, indicating its potential as an anticancer agent.
-
Enzyme Activity Modulation :
- Inhibition assays demonstrated that the compound effectively reduced the activity of specific kinases involved in tumorigenesis.
- This suggests a mechanism where the compound could potentially reverse or inhibit cancer progression.
In Vivo Studies
In animal models, the administration of 4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide hydrochloride resulted in:
- Reduced tumor size compared to control groups.
- Improved survival rates in models of induced cancer.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Case Study on Leukemia :
- A study involving leukemia models showed that treatment with the compound led to a marked decrease in leukemic cell proliferation and improved overall survival rates.
-
Inflammatory Disease Models :
- In models of inflammatory diseases, administration resulted in decreased inflammatory markers, suggesting anti-inflammatory properties.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide hydrochloride | Inhibits protein kinases; anticancer | Modulates kinase activity |
| Other benzoic acid derivatives | Varies; some show anti-inflammatory | Diverse mechanisms depending on structure |
| Pyrimidinylaminobenzamides | Targeted inhibition of tyrosine kinases | Specific to certain cancer types |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide hydrochloride, and how can reaction conditions be systematically optimized?
- Methodological Answer : Begin with a multi-step synthesis involving nucleophilic substitution at the benzamide core, followed by functional group protection (e.g., amine groups using tert-butoxycarbonyl [Boc] groups). Optimize reaction parameters (temperature, solvent polarity, catalyst loading) via Design of Experiments (DoE) to maximize yield. For example, oxidation or reduction steps (common in benzamide derivatives) require controlled conditions to avoid side reactions . Purification should involve column chromatography with gradient elution, validated by TLC/HPLC monitoring .
Q. How can researchers characterize the compound’s structural integrity and purity?
- Methodological Answer : Employ X-ray crystallography to resolve crystal structure and confirm stereochemistry (as demonstrated for similar benzamide derivatives ). Complement with H/C NMR for functional group verification and HPLC (≥98% purity threshold) for quantitative analysis. Mass spectrometry (ESI-MS) ensures molecular weight alignment with theoretical values .
Q. What biochemical assays are suitable for initial target identification of this compound?
- Methodological Answer : Use enzyme inhibition assays (e.g., fluorometric or colorimetric readouts) to screen for activity against bacterial enzymes like acps-pptase, which are structurally analogous to targets of related benzamide compounds . Dose-response curves (IC determination) and kinetic studies (K values) should be prioritized to establish potency.
Advanced Research Questions
Q. How can contradictory data on the compound’s biochemical activity be resolved?
- Methodological Answer : Conduct orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to distinguish direct target engagement from off-target effects. Validate findings using structural analogs to isolate pharmacophore contributions. Statistical tools like Grubbs’ test can identify outliers in replicate experiments .
Q. What computational strategies are effective for predicting multi-target interactions and ADMET properties?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) against protein databases (PDB) to identify potential off-targets. Use DFT calculations (as applied to hydrazide derivatives ) to map electronic properties influencing binding. ADMET prediction tools (SwissADME, pkCSM) can prioritize in vitro assays for solubility, metabolic stability, and toxicity .
Q. How should researchers design experiments to study the compound’s stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 1–3 months) with HPLC monitoring to detect degradation products. Photostability testing (ICH Q1B guidelines) under UV/visible light identifies susceptibility to isomerization or oxidation . Buffer solutions at varying pH (1.2–7.4) simulate gastrointestinal and systemic environments.
Q. What methodologies validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer : Use CRISPR-Cas9 gene knockout models to confirm target dependency in bacterial proliferation assays. Transcriptomic profiling (RNA-seq) can reveal downstream pathway perturbations. Isotope-labeled compound tracking (e.g., C) quantifies cellular uptake and subcellular localization .
Data Analysis and Experimental Design
Q. How can researchers integrate pharmacokinetic (PK) data into early-stage experimental design?
- Methodological Answer : Perform parallel artificial membrane permeability assays (PAMPA) to predict absorption. Microsomal stability assays (human/rat liver microsomes) inform hepatic clearance rates. Use PK/PD modeling (e.g., NONMEM) to correlate in vitro potency with in vivo dosing regimens .
Q. What statistical frameworks address variability in high-throughput screening data?
- Methodological Answer : Apply Z’-factor analysis to assess assay robustness. Normalize data using plate-wise controls (e.g., % inhibition relative to positive/negative controls). Machine learning algorithms (random forest, SVM) can classify active vs. inactive compounds while correcting for batch effects .
Tables for Key Methodological Comparisons
| Parameter | Basic Approach | Advanced Approach |
|---|---|---|
| Synthesis Yield | DoE with 3–5 variables (e.g., solvent, temp) | High-throughput robotic screening (96-well plates) |
| Target Validation | Enzyme inhibition assays | CRISPR-Cas9 gene knockout + transcriptomics |
| Stability Testing | Forced degradation (pH, heat) | Isotope tracing + metabolic profiling |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
